
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is a peptide compound composed of four amino acids: leucine, alanine, asparagine, and glutamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.
Oxidation: Oxidizing specific amino acid residues, such as methionine, using oxidizing agents like hydrogen peroxide.
Substitution: Introducing functional groups into the peptide chain using reagents like alkyl halides.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophilic reagents.
Major Products Formed
Hydrolysis: Individual amino acids (leucine, alanine, asparagine, glutamine).
Oxidation: Oxidized amino acid residues.
Substitution: Modified peptide with new functional groups.
Aplicaciones Científicas De Investigación
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic uses, such as in cancer treatment or as a drug delivery system.
Industry: Utilizing the peptide in the production of pharmaceuticals or as a component in cell culture media.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and as a nutritional supplement.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with potential therapeutic applications.
Uniqueness
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of leucine, alanine, asparagine, and glutamine allows for unique interactions with molecular targets, making it valuable for research and industrial purposes.
Propiedades
Número CAS |
223648-18-8 |
|---|---|
Fórmula molecular |
C18H32N6O7 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-8(2)6-10(19)16(28)22-9(3)15(27)24-12(7-14(21)26)17(29)23-11(18(30)31)4-5-13(20)25/h8-12H,4-7,19H2,1-3H3,(H2,20,25)(H2,21,26)(H,22,28)(H,23,29)(H,24,27)(H,30,31)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
YOJRTYHCYGSDJU-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



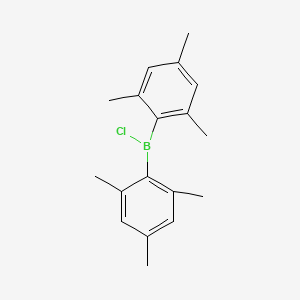
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)

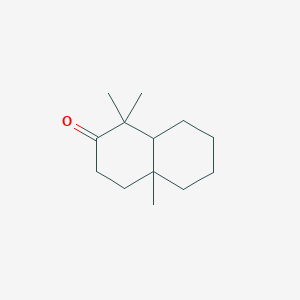
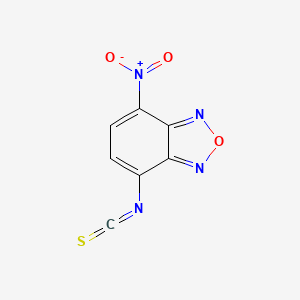
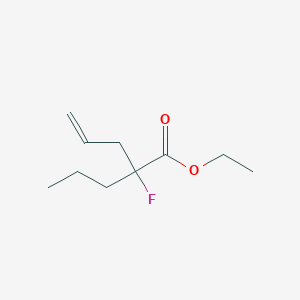

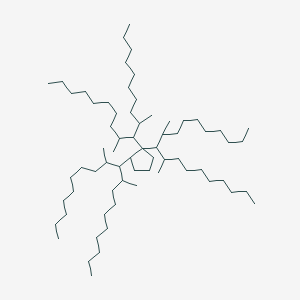
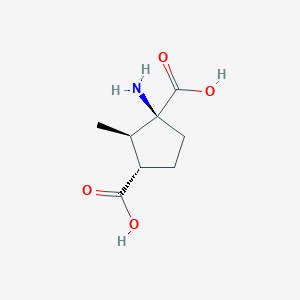
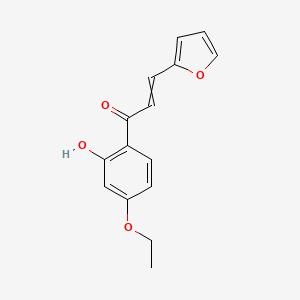
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

